molecular formula C44H88NO8P B046655 1,2-Distearoyllecithin CAS No. 816-93-3

1,2-Distearoyllecithin

Cat. No. B046655
CAS RN: 816-93-3
M. Wt: 790.1 g/mol
InChI Key: NRJAVPSFFCBXDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2-Distearoyllecithin and its analogs involves complex organic chemistry techniques. A study by Tremblay and Kates (1979) detailed the chemical synthesis of sn-3-phosphatidyl sulfocholine, a sulfonium analog of lecithin, demonstrating a methodological approach that could be adapted for synthesizing 1,2-Distearoyllecithin (Tremblay & Kates, 1979).

Molecular Structure Analysis

1,2-Distearoyllecithin's molecular structure has been elucidated through various analytical techniques. Pearson and Pascher (1979) described the crystallization and molecular structure determination of a similar phospholipid, which offers insights into the structural aspects of 1,2-Distearoyllecithin (Pearson & Pascher, 1979).

Chemical Reactions and Properties

Chemical properties of 1,2-Distearoyllecithin involve its interactions and reactions under different conditions. The work by Keana and Ertle (1976) on using stearoyl p-toluenesulfonate for lipid synthesis highlights the reactivity of similar compounds, suggesting the potential chemical behavior of 1,2-Distearoyllecithin (Keana & Ertle, 1976).

Physical Properties Analysis

Investigations into the physical properties of phospholipids, including 1,2-Distearoyllecithin, have revealed significant insights. Tardieu, Luzzati, and Reman (1973) conducted studies on lecithin-water phases, uncovering the polymorphism of hydrocarbon chains, which directly impacts the physical state and behavior of 1,2-Distearoyllecithin under varying temperatures and environments (Tardieu, Luzzati, & Reman, 1973).

Chemical Properties Analysis

The chemical properties of 1,2-Distearoyllecithin, such as its stability and reactivity, are crucial for its applications in biomedical and chemical research. Studies on the synthesis of lecithin analogs and their interactions with other molecules provide a foundation for understanding these properties. For instance, Eibl and Westphal (1970) synthesized lecithin analogs, offering valuable perspectives on the chemical versatility and potential reactions of 1,2-Distearoyllecithin (Eibl & Westphal, 1970).

Future Directions

While specific future directions for 1,2-Distearoyllecithin are not documented, it’s worth noting that the field of biochemistry is rapidly advancing. New methodologies and technologies are continually being developed, which could potentially impact the study and application of compounds like 1,2-Distearoyllecithin .

properties

IUPAC Name

2,3-di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJAVPSFFCBXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H88NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963380
Record name 1,2-Distearoyllecithin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Distearoyllecithin

CAS RN

4539-70-2, 97281-48-6
Record name Distearoylphosphatidylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4539-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Distearoyllecithin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004539702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrogenated soybean phosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097281486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Distearoyllecithin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14099
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,2-Distearoyllecithin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphatidylcholines, soya, hydrogenated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.096.816
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISTEAROYLPHOSPHATIDYLCHOLINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAG959U971
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Distearoyllecithin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Distearoyllecithin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,2-Distearoyllecithin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,2-Distearoyllecithin
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,2-Distearoyllecithin
Reactant of Route 6
Reactant of Route 6
1,2-Distearoyllecithin

Citations

For This Compound
10
Citations
BT Sandip, N Udupa, BSS Rao… - Indian Journal of …, 2000 - manipal.pure.elsevier.com
Objectives: To entrap methotrexate (MTX) in thermosensitive liposomes, to characterise liposomes for different physicochemical properties and to investigate the potential of liposome …
Number of citations: 43 manipal.pure.elsevier.com
P Opanasopit, M Nishikawa, C Managit… - STP pharma …, 2003 - tus.elsevierpure.com
To achieve a sustained and targeted delivery of liposomes to liver non-parenchymal cells, we modified distearoyl phosphatidylcholine and cholesterol liposomes (DSPC/Chol liposomes…
Number of citations: 1 tus.elsevierpure.com
D Chapman - Mammalian Cell Membranes: General Concepts, 2014 - books.google.com
In recent years considerable interest has grown in the study of the structure and function of cell membranes. Their permeability characteristics (to ions and organic molecules), their …
Number of citations: 0 books.google.com
JP Green, MC Phillips, GG Shipley - Biochimica et Biophysica Acta (BBA) …, 1973 - Elsevier
Langmuir-Blodgett multilayers of lipids, polypeptides and proteins have been examined by X-ray diffraction and infrared spectroscopic methods. The complex polymorphism exhibited …
Number of citations: 33 www.sciencedirect.com
A Kotyk, K Janáček, A Kotyk, K Janáček - Membrane Transport: An …, 1977 - Springer
The view that all phenomena of life are more or less intimately associated with the existence of cell membranes has become a powerful candidate for superseding the often quoted …
Number of citations: 1 link.springer.com
A Kotyk - 2012 - books.google.com
Not many years ago, problems of membranes and transport attracted the attention of but a few dozen enthusiasts, mainly physiolo gists who recognize~ the significance of membranes …
Number of citations: 201 books.google.com
R Rabinovici, AS Rudolph… - Circulatory shock, 1990 - pubmed.ncbi.nlm.nih.gov
We have previously produced and tested a liposome preparation based on hydrogenated soy lecithin (HSL-L) for the purpose of designing blood replacement in the form of liposome …
Number of citations: 45 pubmed.ncbi.nlm.nih.gov
HD Dörfler, G Brezesinski - Colloid and Polymer Science, 1983 - Springer
1. Mittels Differential-Scanning-Kalorimetrie wurden die Umwandlungstemperaturen und -enthalpien folgender 3 binärer Systeme im Konzentrationsbereichx W =0,5 bisx W =0,97x W =…
Number of citations: 20 link.springer.com
HD Dörfler, B Fabian - Journal of Basic Microbiology, 1995 - Wiley Online Library
Mutation of Saccharomyces cerevisiae leads to an alteration of the size and surface structure of the mutant cell. These phenomena are correlated with change in the lipid composition …
Number of citations: 0 onlinelibrary.wiley.com
SA Vásquez Urbina - 2013 - repositorio.uniandes.edu.co
1. Abstract El óxido nítrico es una molécula de gran interés biológico y médico debido a la gran cantidad de procesos, tanto fisiológicos como patológicos, de los que hace parte. Entre …
Number of citations: 0 repositorio.uniandes.edu.co

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.